molecular formula C16H25NO2 B255100 3-methoxy-N-(6-methylheptan-2-yl)benzamide

3-methoxy-N-(6-methylheptan-2-yl)benzamide

Cat. No.: B255100
M. Wt: 263.37 g/mol
InChI Key: KSORRBJGVNOIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(6-methylheptan-2-yl)benzamide is an organic compound characterized by its unique structure, which includes a benzamide core substituted with a 1,5-dimethylhexyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(6-methylheptan-2-yl)benzamide typically involves the following steps:

    Preparation of 3-methoxybenzoic acid: This can be synthesized from 3-methoxybenzaldehyde through oxidation.

    Formation of 3-methoxybenzoyl chloride: The 3-methoxybenzoic acid is then converted to its acyl chloride using reagents such as thionyl chloride (SOCl₂).

    Amidation Reaction: The 3-methoxybenzoyl chloride is reacted with 1,5-dimethylhexylamine in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(6-methylheptan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 3-hydroxybenzamide or 3-carboxybenzamide.

    Reduction: N-(1,5-dimethylhexyl)-3-methoxybenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-methoxy-N-(6-methylheptan-2-yl)benzamide is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions, helping to elucidate the binding mechanisms of various biological targets.

Medicine

Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical compounds with analgesic, anti-inflammatory, or antimicrobial properties.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(6-methylheptan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and dimethylhexyl groups can influence the compound’s lipophilicity and binding affinity, affecting its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1,5-dimethylhexyl)-3-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(1,5-dimethylhexyl)-3-chlorobenzamide: Contains a chlorine atom instead of a methoxy group.

    N-(1,5-dimethylhexyl)-3-nitrobenzamide: Features a nitro group in place of the methoxy group.

Uniqueness

3-methoxy-N-(6-methylheptan-2-yl)benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

3-methoxy-N-(6-methylheptan-2-yl)benzamide

InChI

InChI=1S/C16H25NO2/c1-12(2)7-5-8-13(3)17-16(18)14-9-6-10-15(11-14)19-4/h6,9-13H,5,7-8H2,1-4H3,(H,17,18)

InChI Key

KSORRBJGVNOIRB-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)NC(=O)C1=CC(=CC=C1)OC

Canonical SMILES

CC(C)CCCC(C)NC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.